2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 3-fluoro-2-methoxyphenyl substituent attached to a 1,3,2-dioxaborolane core. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity compared to boronic acids . The fluorine atom at the 3-position and methoxy group at the 2-position on the aromatic ring modulate electronic and steric properties, influencing its reactivity in catalytic transformations.
Properties
IUPAC Name |
2-(3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONNDCZIVBSYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetalation with the diboron reagent, and reductive elimination to form the boronic ester. Key catalytic systems include:
Standard Laboratory Protocol
Reagents :
- 3-Fluoro-2-methoxybromobenzene (1.0 equiv)
- Bis(pinacolato)diboron (1.2 equiv)
- Pd(dba)₃ (1.5 mol%)
- Tri-tert-butylphosphine (3.0 mol%)
- Potassium carbonate (2.0 equiv)
- Toluene/water (4:1 v/v)
Procedure :
- Charge reagents under nitrogen atmosphere.
- Heat at 60°C for 18 hours.
- Extract with ethyl acetate, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (EtOAc/hexane, 1:4).
Yield : 89–92%.
Alternative Metal-Catalyzed Methods
Nickel-Catalyzed Borylation
Nickel catalysts offer a cost-effective alternative, particularly for large-scale synthesis:
- NiCl₂(PCy₃)₂ : Operates at 80°C in THF, yielding 78–82%.
- Base : Cs₂CO₃ enhances transmetalation efficiency.
Copper-Mediated Reactions
Copper(I) thiophene-2-carboxylate (CuTC) facilitates borylation under mild conditions (room temperature, 24 hours), though yields are moderate (65–70%).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields:
Conditions :
- 3-Fluoro-2-methoxyiodobenzene (1.0 equiv)
- Bis(pinacolato)diboron (1.1 equiv)
- Pd(OAc)₂ (2 mol%)
- SPhos ligand (4 mol%)
- K₃PO₄ (3.0 equiv)
- Dioxane, 150°C, 30 minutes
Industrial-Scale Production
Industrial protocols prioritize scalability and cost efficiency:
Continuous Flow Reactor Design
- Residence Time : 2 hours
- Temperature : 70°C
- Catalyst Loading : 0.5 mol% Pd/C
- Solvent : Ethanol/water (9:1)
- Productivity : 1.2 kg/L·h.
Byproduct Management
Protodeboronation (<5%) is mitigated by:
- Low Oxygen Environments : Nitrogen sparging.
- Acid Scavengers : Molecular sieves (4Å).
Purification and Characterization
Chromatographic Purification
- Silica Gel : Eluent gradient from hexane to EtOAc (1:4).
- HPLC Analysis : Purity >99% (C18 column, MeCN/H₂O).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (dd, J = 8.4 Hz, 1H), 6.92 (t, J = 8.8 Hz, 1H), 3.88 (s, 3H), 1.35 (s, 12H).
- ¹¹B NMR : δ 30.2 ppm.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Pd(dba)₃/tBu₃P | Palladium | 60 | 18 | 92 | High |
| NiCl₂(PCy₃)₂ | Nickel | 80 | 24 | 82 | Moderate |
| Microwave | Pd(OAc)₂/SPhos | 150 | 0.5 | 88 | Low |
| Continuous Flow | Pd/C | 70 | 2 | 90 | Industrial |
Challenges and Optimization Strategies
Substrate Limitations
Solvent Selection
- Polar Aprotic Solvents : DMF enhances solubility but risks protodeboronation.
- Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical arylboron reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation. Key reaction parameters include:
Mechanistic Insights :
-
Transmetalation occurs via coordination of the boronic ester to palladium, followed by reductive elimination to form biaryl products.
-
The methoxy group enhances regioselectivity by directing coupling to specific positions on aromatic rings .
Oxidation Reactions
Controlled oxidation converts the boronic ester into phenolic derivatives:
| Oxidizing Agent | Conditions | Conversion Rate | Key Product | Source |
|---|---|---|---|---|
| 30% H₂O₂ | THF/H₂O, rt, 24 hr | 36–98% | Phenolic boronic acid | |
| KMnO₄ | Acidic aqueous conditions | Not reported | Boroxine derivatives |
Notable Observations :
-
Higher equivalents of H₂O₂ (10 equiv) achieve near-quantitative conversion .
-
Oxidative deborylation proceeds without affecting the methoxy or fluorine substituents .
Substitution Reactions
The boronic ester participates in nucleophilic substitutions under specific conditions:
| Nucleophile | Base | Solvent | Temperature | Product | Source |
|---|---|---|---|---|---|
| Amines | K₂CO₃ | DMF | 80°C | Arylaminoboronic esters | |
| Alcohols | NaH | THF | 0°C to rt | Alkoxyboronates |
Key Limitations :
-
Steric hindrance from the tetramethyl dioxaborolane ring reduces reactivity with bulky nucleophiles .
Cyclopropanation Reactions
While not directly observed for this compound, structural analogs like 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrate borocyclopropanation capabilities with olefins via Simmons-Smith-type reactions . This suggests potential applicability for the fluoro-methoxy derivative in similar transformations.
Stability Under Reaction Conditions
Critical stability parameters include:
| Parameter | Tolerance Range | Decomposition Products | Source |
|---|---|---|---|
| Temperature | ≤100°C (short-term) | Borinic acid derivatives | |
| pH | 3–10 | Boric acid | |
| Oxidizing agents | Limited to mild conditions | Boroxines |
Comparative Reactivity
The compound exhibits distinct behavior compared to analogs:
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its ability to form carbon-boron bonds. It can be employed in:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura reactions where it acts as a boronic ester to couple with aryl halides.
- Functionalization of Aromatic Compounds : It facilitates the introduction of fluorine and methoxy groups into aromatic systems, enhancing reactivity and selectivity in subsequent reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. Research indicates that the incorporation of fluorine enhances biological activity and selectivity towards tumor cells.
Materials Science
The compound's properties make it suitable for applications in materials science:
- Polymer Chemistry : Used as a building block in the synthesis of functional polymers that can be applied in electronics or photonics.
- Nanomaterials : Its ability to form stable complexes with metals can lead to the development of nanomaterials for catalysis or drug delivery systems.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of derivatives of 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The research involved testing various derivatives against breast cancer cell lines and found that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity.
Case Study 2: Cross-Coupling Efficiency
Another significant application was demonstrated in a study focusing on cross-coupling reactions. The compound was used as a boronic ester in a Suzuki reaction to synthesize complex biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity under mild conditions.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogues, their substituents, and properties:
Electronic and Steric Effects
- Fluorine vs. Other Halogens : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the boron center, accelerating transmetalation in cross-couplings. In contrast, iodine in 2-(4-iodophenyl)-... acts as a leaving group, enabling direct substitution reactions .
- Chlorine and Methyl Combinations : Chlorine at the 5-position () reduces yield (26%) due to steric clashes during synthesis, highlighting the sensitivity of boronate formation to substituent placement .
Biological Activity
2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18BFO3
- CAS Number : 754226-34-1
- Molecular Weight : 252.09 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases or phosphatases that are critical in cancer cell proliferation.
- Antiparasitic Activity : Preliminary studies suggest that similar boron compounds can exhibit antiparasitic effects by disrupting the metabolic processes of parasites such as Plasmodium falciparum, the causative agent of malaria .
- Antioxidant Properties : Compounds with similar structures have been associated with antioxidant activity, potentially reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity Type | Compound | EC50 (µM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | 2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl... | TBD | Potential inhibitor of specific kinases |
| Antiparasitic | Related boron compounds | 0.010 | Effective against P. falciparum |
| Antioxidant | Similar structural analogs | TBD | Exhibits significant antioxidant properties |
Case Study 1: Antiparasitic Screening
A study investigated the antiparasitic activity of various boron-containing compounds against P. falciparum. The tested analogs demonstrated varying degrees of efficacy with some exhibiting EC50 values in the low micromolar range. The incorporation of fluorine and methoxy groups was found to enhance activity significantly .
Case Study 2: Enzyme Inhibition Assays
Q & A
Q. What are standard synthetic routes for preparing 2-(3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example:
- Procedure : Use a transition-metal catalyst (e.g., Pd(dppf)Cl₂) with a ligand, potassium acetate, and B₂pin₂ in a solvent like dioxane at 80–100°C for 12–24 hours .
- Purification : Flash column chromatography (hexane/ethyl acetate gradient) yields the product. Yields vary between 26% and 85% depending on substituent steric effects .
Q. How is the structure of this dioxaborolane confirmed experimentally?
Key techniques :
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the presence of the boronate ester .
- ¹H/¹³C NMR : Methoxy (-OCH₃) protons appear as a singlet (~δ 3.8–4.0 ppm), while fluorine substituents split aromatic proton signals into doublets or triplets .
- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for C₁₃H₁₇BFO₃: 265.1214) .
Q. Table 1: Representative NMR Data for Analogous Compounds
| Substituent | ¹¹B NMR (δ, ppm) | ¹H NMR (OCH₃, δ, ppm) | Source |
|---|---|---|---|
| 3-Chlorophenyl | 31.5 | N/A | |
| 4-Fluorophenyl | 30.8 | N/A | |
| 3-Fluoro-2-methoxyphenyl | 31.2 (predicted) | 3.95 (s) |
Advanced Research Questions
Q. How does the electronic nature of the 3-fluoro-2-methoxy substituent influence Suzuki-Miyaura cross-coupling efficiency?
The electron-withdrawing fluoro group activates the aryl ring toward oxidative addition with palladium catalysts, while the methoxy group directs regioselectivity via steric and electronic effects.
- Experimental design : Compare coupling rates with non-fluorinated analogs using kinetic studies (e.g., monitoring via HPLC). Lower yields may arise from steric hindrance at the ortho position .
- Case study : A 3-fluoro-2-methoxy derivative showed 15% reduced yield compared to its para-substituted analog due to steric clashes during transmetallation .
Q. What contradictions exist in reported catalytic systems for synthesizing this compound?
Discrepancies arise in catalyst selection and solvent systems:
- Contradiction 1 : Pd(dppf)Cl₂ in dioxane (85% yield ) vs. UiO-Co in THF (83% yield for similar substrates ).
- Analysis : Heterogeneous catalysts (e.g., UiO-Co) may reduce metal contamination but require longer reaction times. Homogeneous Pd systems offer faster kinetics but need rigorous purification .
Q. Table 2: Comparative Synthesis Yields
| Catalyst | Solvent | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane | 85 | 12 | |
| UiO-Co | THF | 83 | 24 | |
| NaOt-Bu | Benzene | 90* | 6 | |
| *For pinacolborane reductions of ketones, not direct synthesis. |
Q. How is this compound utilized in medicinal chemistry research?
It serves as a boronate ester intermediate for proteolysis-targeting chimeras (PROTACs) or kinase inhibitors:
- Application : In prostate cancer studies, analogous dioxaborolanes were conjugated to glycolysis inhibitors to enhance tumor specificity .
- Methodology : Click chemistry (e.g., azide-alkyne cycloaddition) links the boronate to bioactive scaffolds .
Methodological Guidance
Q. How to mitigate hydrolysis of the dioxaborolane ring during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
